molecular formula C7H7ClN4O2 B12612912 4-Chloro-3-nitrobenzene-1-carbohydrazonamide CAS No. 648917-83-3

4-Chloro-3-nitrobenzene-1-carbohydrazonamide

Cat. No.: B12612912
CAS No.: 648917-83-3
M. Wt: 214.61 g/mol
InChI Key: QYZODDUSASCDMF-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzene-1-carbohydrazonamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a carbohydrazonamide group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various derivatives and compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The separation of the desired product from by-products is achieved through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s nitro group plays a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-amino-4-chloro-3-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c8-5-2-1-4(7(9)11-10)3-6(5)12(13)14/h1-3H,10H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZODDUSASCDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NN)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50800658
Record name 4-Chloro-3-nitrobenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-83-3
Record name 4-Chloro-3-nitrobenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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